molecular formula C18H26BrNO3 B14040813 Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate

Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate

Cat. No.: B14040813
M. Wt: 384.3 g/mol
InChI Key: CWEFIPUMTQHCKT-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate is a chemical compound with the molecular formula C18H26BrNO3 and a molecular weight of 384.31 g/mol . It is characterized by the presence of a bromobenzyl group, a cyclohexyl ring, and a carbamate functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

The synthesis of trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate typically involves the reaction of tert-butyl carbamate with 2-bromobenzyl alcohol in the presence of a base, such as sodium hydride or potassium carbonate . The reaction is carried out in an organic solvent, such as tetrahydrofuran or dimethylformamide, under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzyl group can facilitate binding to hydrophobic pockets in proteins, while the carbamate group can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Trans-tert-butyl (2-((2-bromobenzyl)oxy)cyclohexyl)carbamate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C18H26BrNO3

Molecular Weight

384.3 g/mol

IUPAC Name

tert-butyl N-[(1S,2S)-2-[(2-bromophenyl)methoxy]cyclohexyl]carbamate

InChI

InChI=1S/C18H26BrNO3/c1-18(2,3)23-17(21)20-15-10-6-7-11-16(15)22-12-13-8-4-5-9-14(13)19/h4-5,8-9,15-16H,6-7,10-12H2,1-3H3,(H,20,21)/t15-,16-/m0/s1

InChI Key

CWEFIPUMTQHCKT-HOTGVXAUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1OCC2=CC=CC=C2Br

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1OCC2=CC=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.